N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1208970-57-3
VCID: VC4891991
InChI: InChI=1S/C17H14FN3O3/c1-21-8-2-3-14(17(21)23)16(22)19-10-13-9-15(24-20-13)11-4-6-12(18)7-5-11/h2-9H,10H2,1H3,(H,19,22)
SMILES: CN1C=CC=C(C1=O)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Molecular Formula: C17H14FN3O3
Molecular Weight: 327.315

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 1208970-57-3

Cat. No.: VC4891991

Molecular Formula: C17H14FN3O3

Molecular Weight: 327.315

* For research use only. Not for human or veterinary use.

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide - 1208970-57-3

Specification

CAS No. 1208970-57-3
Molecular Formula C17H14FN3O3
Molecular Weight 327.315
IUPAC Name N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C17H14FN3O3/c1-21-8-2-3-14(17(21)23)16(22)19-10-13-9-15(24-20-13)11-4-6-12(18)7-5-11/h2-9H,10H2,1H3,(H,19,22)
Standard InChI Key UELXLMAYLCWXRQ-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound’s structure features three key components:

  • Isoxazole Ring: A five-membered heterocycle containing oxygen and nitrogen at positions 1 and 2, respectively. The 5-position is substituted with a 4-fluorophenyl group, introducing electron-withdrawing effects and steric bulk .

  • Methyl Dihydropyridine Core: A six-membered 1,2-dihydropyridine ring with a methyl group at position 1 and a ketone at position 2. The partial saturation of the pyridine ring modulates electronic properties and conformational flexibility .

  • Carboxamide Linker: A tertiary carboxamide bridges the isoxazole and dihydropyridine moieties, facilitating hydrogen bonding and interactions with biological targets .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1208970-57-3
Molecular FormulaC17H14FN3O3\text{C}_{17}\text{H}_{14}\text{FN}_{3}\text{O}_{3}
Molecular Weight327.31 g/mol
IUPAC NameN-[(5-(4-fluorophenyl)-1,2-oxazol-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Synthesis and Reaction Pathways

Mo(CO)6_66-Mediated Ring Expansion

A pivotal synthesis route involves the molybdenum hexacarbonyl (Mo(CO)6_6)-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method enables the construction of the dihydropyridine core via reductive ring opening and subsequent cyclization.

  • Isoxazole Precursor Preparation:

    • Nitrile oxides, generated from NN-hydroxyimidoyl chlorides, undergo [3+2] cycloaddition with propargyl halides to form 5-substituted isoxazoles .

    • Subsequent functionalization (e.g., iodination, Suzuki coupling) introduces the 4-fluorophenyl group .

  • Ring Expansion:

    • Treatment of the isoxazole derivative with Mo(CO)6_6 in wet acetonitrile at 60–70°C induces reductive cleavage, yielding an enaminone intermediate.

    • Spontaneous cyclization forms the 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold, which is further modified to install the methyl and carboxamide groups .

Table 2: Comparative Synthesis Yields

PrecursorConditionsYield (%)Source
Methyl 2-(isoxazol-5-yl)-3-oxopropanoateMo(CO)6_6, 60°C, 48h45–85
4-Iodoisoxazole derivativesSuzuki coupling44–98

Physicochemical and Spectroscopic Properties

Solubility and Stability

While explicit solubility data are unavailable, the compound’s logP (estimated at ~2.8) suggests moderate lipophilicity, influenced by the fluorophenyl group and carboxamide . The presence of multiple hydrogen-bond acceptors (e.g., carbonyl, isoxazole) enhances aqueous solubility compared to purely aromatic analogs.

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum would display distinct signals for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm), isoxazole methylene (δ 4.5–5.0 ppm), and dihydropyridine methyl group (δ 2.3–2.7 ppm) .

  • IR: Stretching vibrations for the amide carbonyl (\sim1680 cm1^{-1}) and pyridone ketone (\sim1720 cm1^{-1}) are characteristic .

Challenges and Future Directions

Synthetic Optimization

Current yields (45–85%) for Mo(CO)6_6-mediated syntheses require improvement . Exploring alternative catalysts (e.g., Ru or Fe complexes) or microwave-assisted reactions could enhance efficiency.

Pharmacological Profiling

In vivo toxicology and ADMET studies are critical next steps. The compound’s metabolic stability, particularly regarding hepatic oxidation of the dihydropyridine ring, remains uncharacterized .

Structural Diversification

  • Fluorine Substitution: Introducing CF3_3 or other fluorinated groups may modulate target affinity .

  • Heterocycle Replacement: Replacing isoxazole with 1,2,4-triazole or pyrazole could alter selectivity .

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